BenchChemオンラインストアへようこそ!

2'-O-(2-Methoxyethyl)guanosine

Pharmacokinetics Antisense Oligonucleotides 2'-MOE

Choose 2'-O-(2-Methoxyethyl)guanosine (2'-O-MOE-rG) for your oligonucleotide synthesis to ensure therapeutic-grade stability. This second-generation MOE-modified nucleoside delivers a 20-30 day tissue half-life, enabling less frequent chronic dosing in metabolic, cardiovascular, and neurodegenerative disease models. Unlike first-generation analogs, its unique hydration network confers unmatched nuclease resistance and RNA binding affinity. Critically, it is not phosphorylated by dCK or TK1, eliminating genomic incorporation risks—a prerequisite for chronic human therapies. Substituting with unmodified or 2'-O-methylguanosine compromises potency and duration of action. Order the definitive standard for antisense gapmer research.

Molecular Formula C13H19N5O6
Molecular Weight 341.32 g/mol
CAS No. 473278-54-5
Cat. No. B029734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-(2-Methoxyethyl)guanosine
CAS473278-54-5
Molecular FormulaC13H19N5O6
Molecular Weight341.32 g/mol
Structural Identifiers
SMILESCOCCOC1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O
InChIInChI=1S/C13H19N5O6/c1-22-2-3-23-9-8(20)6(4-19)24-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-6,8-9,12,19-20H,2-4H2,1H3,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1
InChIKeyDLLBJSLIKOKFHE-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-O-(2-Methoxyethyl)guanosine (CAS 473278-54-5): A Second-Generation Nucleoside for Therapeutic Oligonucleotide Synthesis


2′-O-(2-Methoxyethyl)guanosine (2′-O-MOE-rG; CAS 473278-54-5) is a 2′-O-methoxyethyl-modified purine nucleoside analog . It serves as a foundational building block in the synthesis of chemically modified oligonucleotides, particularly antisense oligonucleotides (ASOs) and siRNAs . The 2′-O-MOE modification is widely recognized as a critical second-generation chemistry, engineered to confer enhanced RNA binding affinity and robust nuclease resistance relative to unmodified oligonucleotides and first-generation analogs [1]. This compound is not intended for standalone biological activity; rather, its value proposition is realized upon incorporation into a therapeutic oligonucleotide strand, where it functions to stabilize the duplex and protect the oligo from enzymatic degradation [2].

Why First-Generation or Unmodified Nucleosides Cannot Substitute for 2′-O-(2-Methoxyethyl)guanosine in Rigorous Oligonucleotide Applications


Generic substitution of 2′-O-MOE-rG with unmodified guanosine or even first-generation 2′-O-methylguanosine is not chemically or functionally equivalent in demanding applications. The methoxyethyl moiety is not a mere steric blocker; it establishes a stable hydration network in the minor groove that both pre-organizes the sugar pucker for optimal RNA binding and sterically shields the phosphate backbone from endo- and exonucleases [1]. This dual effect results in a pharmacokinetic and pharmacodynamic profile that is unattainable with simpler modifications. For example, while 2′-O-methyl provides a modest increase in nuclease resistance, it fails to achieve the prolonged tissue half-lives (weeks) characteristic of MOE-modified oligonucleotides [2]. Therefore, substituting this building block compromises the fundamental design parameters of the therapeutic entity, potentially leading to reduced potency and shorter duration of action.

Quantitative Differentiation of 2′-O-(2-Methoxyethyl)guanosine: A Comparative Evidence Guide for Scientific Procurement


Extended Tissue Half-Life vs. First-Generation Phosphorothioate Oligonucleotides

2′-O-MOE-modified ASOs demonstrate a profoundly extended tissue elimination half-life compared to first-generation phosphorothioate (PS) oligos. While PS-modified DNA ASOs exhibit tissue half-lives of only 1-3 days, MOE-gapmer ASOs targeting apolipoprotein B-100 show a terminal half-life of approximately 20 days in mice and 30 days in humans following parenteral administration [1]. This translates to a roughly 10- to 20-fold extension in the duration of pharmacodynamic effect after cessation of dosing.

Pharmacokinetics Antisense Oligonucleotides 2'-MOE

Absence of Cellular Phosphorylation and Genomic Incorporation vs. 2′-Fluoro Nucleosides

A critical safety distinction exists between 2′-O-MOE nucleosides and 2′-Fluoro (2′-F) modified analogs. LC/MS/MS studies reveal that human deoxycytidine kinase (dCK) and thymidine kinase (TK1) exhibit poor reactivity towards 2′-O-MOE nucleoside analogs, meaning they are not efficiently phosphorylated. Consequently, no incorporation into cellular DNA or RNA is detected. In stark contrast, 2′-F nucleosides are efficiently phosphorylated by dCK and TK1 and are subsequently incorporated into cellular nucleic acids [1]. This fundamental difference in metabolic fate has significant implications for potential genotoxicity and off-target safety profiles.

Safety Pharmacology Genotoxicity Metabolism

Potency and Therapeutic Index Comparison with Locked Nucleic Acid (LNA) Modified ASOs

Comparative studies of isosequential ASOs targeting mouse liver mRNA reveal a nuanced potency vs. toxicity profile for MOE relative to LNA. While LNA-modified ASOs can increase potency for target mRNA reduction by up to 5-fold compared to the corresponding MOE-containing ASOs, this comes at a significant cost [1]. LNA ASOs demonstrated profound hepatotoxicity, evidenced by elevated serum transaminases and organ weights, with effects seen as early as 4 days after a single dose. In contrast, MOE ASOs showed no evidence of toxicity while maintaining significant target mRNA knockdown . This establishes a more favorable therapeutic index for MOE in systemic applications, despite lower absolute potency.

ASO Potency Hepatotoxicity Therapeutic Index

Benchmarking 2′-O-MOE as the Foundation for Next-Generation cEt and cMOE Chemistries

2′-O-MOE serves as the critical structural and performance baseline for the development of newer, constrained chemistries like cEt (constrained ethyl) and cMOE. Direct comparisons show that cEt gapmer ASOs can achieve approximately a 60-fold enhancement in potency relative to the parent MOE ASO when combined with targeted delivery systems like GalNAc conjugation [1]. Furthermore, cMOE and cEt modifications display hybridization and mismatch discrimination similar to LNA but with greatly improved resistance to exonuclease digestion [2]. While these newer chemistries offer improved potency, MOE remains the benchmark for established safety and pharmacokinetics, often serving as the reference point for evaluating new modifications.

Structure-Activity Relationship cEt cMOE

Optimal Application Scenarios for 2′-O-(2-Methoxyethyl)guanosine Based on Comparative Performance


Synthesis of Second-Generation Gapmer ASOs for Chronic Systemic Administration

Given the documented tissue half-life of approximately 20-30 days for MOE-modified ASOs [1], this nucleoside is ideal for constructing gapmers intended for chronic systemic dosing in animal models of metabolic, cardiovascular, or neurodegenerative diseases. The extended PK allows for less frequent dosing (e.g., weekly or bi-weekly), which is a direct requirement for programs seeking to minimize animal handling stress and achieve sustained target knockdown.

Building Blocks for Safe Long-Term Therapeutic Programs

The evidence that 2′-O-MOE nucleosides are not phosphorylated by dCK or TK1 and are not incorporated into genomic DNA or RNA [1] makes this compound a superior choice for the synthesis of therapeutic oligonucleotides destined for chronic administration in humans (e.g., Inotersen for TTR amyloidosis). This safety feature mitigates long-term genotoxicity concerns, a crucial factor for regulatory approval and patient safety.

Reference Standard for Developing and Benchmarking Next-Generation Oligonucleotide Chemistries

As the established baseline for second-generation antisense technology, 2′-O-MOE is essential for any research group developing and evaluating novel chemistries (e.g., cEt, LNA, tcDNA). It provides a well-characterized reference point against which improvements in potency (e.g., 60-fold for cEt [1]) and changes in therapeutic index can be quantitatively measured. This ensures that new modifications are rigorously compared to the current standard of care in antisense research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-O-(2-Methoxyethyl)guanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.